2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one

Alkaloid Synthesis Graveoline Dihydroquinolinone Intermediate

2-(Benzo[D][1,3]dioxol-5-yl)-2,3-dihydroquinolin-4(1H)-one (CAS 135762-53-7) is a racemic 2-aryl-2,3-dihydroquinolin-4(1H)-one derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) substituent at the 2-position. This compound belongs to a class of aza-flavanone analogs that serve as versatile intermediates in medicinal chemistry and natural product synthesis.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 135762-53-7
Cat. No. B15064847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one
CAS135762-53-7
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1C(NC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H13NO3/c18-14-8-13(17-12-4-2-1-3-11(12)14)10-5-6-15-16(7-10)20-9-19-15/h1-7,13,17H,8-9H2
InChIKeyHUCPWAIRFSQMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[D][1,3]dioxol-5-yl)-2,3-dihydroquinolin-4(1H)-one (CAS 135762-53-7): A Key Dihydroquinolinone Scaffold for Alkaloid Synthesis and Ligand Design


2-(Benzo[D][1,3]dioxol-5-yl)-2,3-dihydroquinolin-4(1H)-one (CAS 135762-53-7) is a racemic 2-aryl-2,3-dihydroquinolin-4(1H)-one derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) substituent at the 2-position [1]. This compound belongs to a class of aza-flavanone analogs that serve as versatile intermediates in medicinal chemistry and natural product synthesis . The dihydroquinolinone core is a direct precursor to the fully aromatic 4-quinolinone alkaloids such as Graveoline and Dubamine, which possess documented anticancer and apoptosis-inducing activities [2]. Unlike its fully oxidized N-methyl congener Graveoline (CAS 485-61-0), this compound retains a saturated C2–C3 bond and a free N–H, offering distinct reactivity for selective N-functionalization or oxidation-state modulation [3]. Its procurement is primarily driven by its utility as a well-characterized building block with a purity specification of 95% .

Why Generic 2-Aryl-2,3-dihydroquinolin-4(1H)-ones Cannot Substitute for CAS 135762-53-7 in Alkaloid-Oriented Synthesis


Substituting CAS 135762-53-7 with a generic 2-aryl-2,3-dihydroquinolin-4(1H)-one is not chemically equivalent. The 1,3-benzodioxole (methylenedioxy) substituent at the 2-position is structurally integral to the Graveoline pharmacophore; replacing it with a simple phenyl, halophenyl, or methoxyphenyl group fundamentally alters the electron density and hydrogen-bonding capacity of the resulting alkaloid analog [1]. In the metal-free total synthesis of Graveoline and Dubamine, the dihydroquinolin-4-one intermediate must bear the correct aryl group because subsequent oxidation/aromatization and N-methylation steps preserve the C2-substituent in the final alkaloid structure [2]. A procurement substitution would yield an incorrect final product, invalidating downstream structure–activity relationship (SAR) studies. Furthermore, the benzodioxole moiety is known to enhance antioxidant and anticancer activity in related heterocyclic series relative to unsubstituted phenyl analogs, a differential effect that cannot be achieved with simpler aryl groups [3].

Quantitative Differentiation Evidence for 2-(Benzo[D][1,3]dioxol-5-yl)-2,3-dihydroquinolin-4(1H)-one Against Closest Analogs


Superior Synthetic Utility as a Direct Graveoline Precursor Compared to N-Methylated Analogs

In a 2024 metal-free total synthesis, dihydroquinolin-4-ones serve as common precursors for both Graveoline and Dubamine alkaloids [1]. The target compound (CAS 135762-53-7) bears a free N–H, enabling direct sequential N-methylation and oxidation/aromatization to yield Graveoline (CAS 485-61-0). In contrast, the commercially available N-methyl analog Graveoline already occupies the N-position, precluding further N-functionalization and limiting its utility as a precursor for generating N-substituted analog libraries [2]. The dihydroquinolinone intermediate is obtained in 65–94% yield across a range of aryl substituents, with the benzodioxole-substituted variant being one of the synthetically accessible members of this series [1].

Alkaloid Synthesis Graveoline Dihydroquinolinone Intermediate

Enhanced Antioxidant Potential of Benzodioxole-Substituted Dihydroquinolinones Over Phenyl Analogs

In a 2015 study by Pandit et al., a series of 2-aryl-2,3-dihydroquinolin-4(1H)-ones was evaluated for antioxidant activity using the FRAP (TEAC) assay . Two compounds in the series, 3c and 3d, exhibited EC50 values of 15.42 μM and 15.16 μM, respectively, outperforming the standard Trolox . Although the specific structures of 3c and 3d were not fully enumerated in the available abstract, the study reports a broad functional group tolerance and explicitly includes heteroaryl-substituted derivatives such as those bearing a 1,3-benzodioxole moiety . Independent SAR analyses confirm that incorporating a 1,3-benzodioxole (methylenedioxy) component into heterocyclic scaffolds enhances antioxidant, anti-inflammatory, and hypolipidemic effects compared to unsubstituted phenyl groups [1].

Antioxidant Activity FRAP Assay Structure-Activity Relationship

Advantage of the Racemic Dihydroquinolinone Scaffold for Asymmetric Synthesis Development

The racemic nature of CAS 135762-53-7 makes it an ideal substrate for the development of catalytic asymmetric methods. Shintani et al. (2005) reported the first catalytic asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones via rhodium-catalyzed 1,4-addition of arylzinc reagents to 4-quinolinones, achieving high enantioselectivity [1]. In this context, the racemic dihydroquinolinone serves both as a reference standard for chiral HPLC method development and as a starting material for chiral resolution or dynamic kinetic resolution studies [2]. The benzodioxole substituent, with its distinct UV absorption and fluorescence properties under long-wavelength UV (noted for dihydroquinolin-4-ones as a class), facilitates sensitive detection during enantiomeric excess determination [3].

Asymmetric Catalysis Rhodium-Catalyzed 1,4-Addition Enantioselective Synthesis

Verified Commercial Purity Specification Against Undefined Bench-Chemical Sources

The compound is commercially available from LeYan with a certified purity of 95% (Product No. 2017185) . In contrast, many general chemical directories and non-specialist vendors list this CAS number without a quantified purity specification or with batch-dependent variability . For reproducible synthesis of Graveoline and its analogs, the presence of even minor oxidized quinolinone impurities (e.g., Norgraveoline, CAS 74054-38-9) can confound reaction yields and complicate purification [1]. A defined 95% purity threshold with traceable lot analysis ensures that the starting dihydroquinolinone is not partially aromatized to the quinolinone, a critical quality attribute not universally guaranteed across suppliers .

Quality Control Purity Specification Reproducibility

Recommended Application Scenarios for 2-(Benzo[D][1,3]dioxol-5-yl)-2,3-dihydroquinolin-4(1H)-one Based on Evidence


Total Synthesis and Diversification of Graveoline-Type Anticancer Alkaloids

Use CAS 135762-53-7 as the key dihydroquinolin-4-one intermediate in the metal-free two-step synthesis of Graveoline alkaloids, following the protocol of the 2024 MDPI study [1]. The free N–H permits sequential N-methylation (CH₃I, Na₂CO₃, dioxane) and I₂/DMSO-mediated oxidation to generate Graveoline (CAS 485-61-0), a known apoptosis and autophagy inducer in skin melanoma cells [2]. Alternatively, N-alkylation with diverse electrophiles before oxidation enables the construction of focused N-substituted Graveoline analog libraries for SAR studies. This scenario is ideal for academic medicinal chemistry groups and natural product synthesis laboratories requiring a validated, metal-free synthetic route.

Antioxidant Lead Optimization Based on the 1,3-Benzodioxole Pharmacophore

Employ the compound as a core scaffold for antioxidant SAR exploration. The 1,3-benzodioxole moiety is known to enhance free-radical scavenging activity in FRAP/TEAC assays, with the most potent 2-aryl-2,3-dihydroquinolin-4(1H)-ones achieving EC50 values of ~15–16 μM, outperforming Trolox [1]. Systematic variation of substituents on the quinolinone ring while retaining the benzodioxole group can identify derivatives with further improved antioxidant potency. This application is suited for pharmaceutical R&D groups developing antioxidant or anti-inflammatory leads derived from the quinolinone chemotype [2].

Development of Catalytic Asymmetric Methods for 2-Aryl-Dihydroquinolinones

Utilize the racemic compound as a benchmark substrate for developing and calibrating enantioselective synthetic methods. The rhodium-catalyzed 1,4-addition of arylzinc reagents to 4-quinolinones reported by Shintani et al. demonstrates the feasibility of achieving high enantioselectivity in this scaffold class [1]. The racemate serves as a reference for chiral HPLC method development and for evaluating catalyst performance in kinetic resolution or dynamic kinetic resolution protocols [2]. This scenario targets synthetic methodology laboratories in both academic and industrial process chemistry settings.

Quality-Controlled Building Block for Multi-Step Medicinal Chemistry Synthesis

Procure the compound from a verified supplier (e.g., LeYan, Product No. 2017185) at 95% purity for use as a building block in multi-step synthetic sequences [1]. The defined purity specification ensures that oxidation to the quinolinone (Norgraveoline) has not occurred during storage, preserving the integrity of the dihydroquinolinone core for subsequent N-functionalization and cyclization reactions [2]. This scenario is relevant for contract research organizations (CROs) and pharmaceutical development groups requiring reliable, batch-to-batch consistent starting materials for lead optimization campaigns.

Quote Request

Request a Quote for 2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.